2-(Dichloromethyl)-1,3-dithiolane
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Overview
Description
2-(Dichloromethyl)-1,3-dithiolane is an organosulfur compound characterized by the presence of a dithiolane ring with a dichloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3-dithiolane typically involves the reaction of 1,3-dithiolane with dichloromethyl reagents under controlled conditions. One common method includes the use of dichloromethyl methyl ether as a reagent in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted dithiolane.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3-dithiolane involves its interaction with molecular targets through its reactive dichloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound with similar reactivity but different structural properties.
1,2-Dichloroethane: Another chlorinated hydrocarbon with distinct chemical behavior.
Uniqueness
2-(Dichloromethyl)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
91147-35-2 |
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Molecular Formula |
C4H6Cl2S2 |
Molecular Weight |
189.1 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-dithiolane |
InChI |
InChI=1S/C4H6Cl2S2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI Key |
WEAXRFPMHMVZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C(Cl)Cl |
Origin of Product |
United States |
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